2-phenyl-4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,3-thiazole
Description
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c21-16(14-11-24-15(19-14)12-4-2-1-3-5-12)20-8-6-13(10-20)22-17-18-7-9-23-17/h1-5,7,9,11,13H,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBQDAJPXCBQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-phenyl-4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 320.43 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of appropriate precursors through methods such as cyclization and condensation reactions. The specific synthetic route for this compound includes the formation of the thiazole ring via the interaction of pyrrolidine derivatives with thiazole-based reagents.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated various thiazole compounds against both Gram-positive and Gram-negative bacteria. The results demonstrated that many thiazole derivatives, including those similar to our compound, showed enhanced antibacterial effects compared to standard antibiotics like oxytetracycline. The observed antibacterial activity ranged from twofold to sixteenfold increases against pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Standard Antibiotic MIC μg/mL |
|---|---|---|
| Staphylococcus aureus | 8 | 128 |
| Bacillus cereus | 16 | 64 |
| Pseudomonas aeruginosa | 32 | 256 |
| Escherichia coli | 16 | 128 |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compounds with thiazole moieties can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
A notable study reported that a related thiazole compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 μM .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation into a series of thiazole-containing compounds found that those with a pyrrolidine backbone displayed superior activity against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing biological efficacy .
- Anticancer Screening : Another study focused on the anticancer potential of thiazole derivatives, where compounds were tested against human cancer cell lines. Results indicated that certain substitutions on the thiazole ring significantly increased cytotoxicity, suggesting a structure-activity relationship crucial for drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
The following table and analysis highlight key structural and functional differences between the target compound and analogous thiazole-based molecules:
Structural and Functional Insights
Substituent Effects on Bioactivity: The 4-(4-chlorophenyl) group in LpQM-28 and 2-amino-4-(4-chlorophenyl)-1,3-thiazole enhances antiparasitic and antimicrobial activity, likely due to increased lipophilicity and membrane penetration . 2-amino vs. 2-phenyl: Amino-substituted thiazoles (e.g., 2-amino-4-(4-chlorophenyl)-1,3-thiazole) exhibit strong hydrogen-bonding capacity, critical for enzyme inhibition . The target compound’s 2-phenyl group may instead favor π-π stacking interactions with aromatic residues in target proteins.
Role of Hybrid Moieties :
- The pyrrolidine-thiazole hybrid in the target compound introduces a heterocyclic spacer, which could reduce steric hindrance and enhance pharmacokinetic properties compared to simpler derivatives like LpQM-28 .
Antimicrobial vs. Antiparasitic Activity: Derivatives with electron-withdrawing groups (e.g., nitro in LpQM-31) show superior antiparasitic activity, while chlorophenyl-containing analogs (e.g., 2-amino-4-(4-chlorophenyl)-1,3-thiazole) are more effective against bacteria and fungi . The target compound’s activity profile remains underexplored but may bridge these domains due to its dual thiazole motifs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
